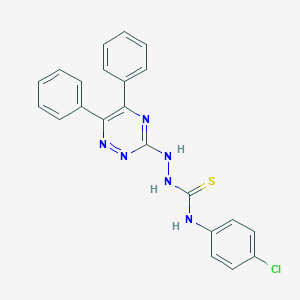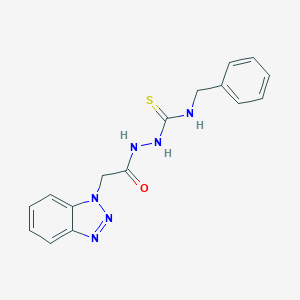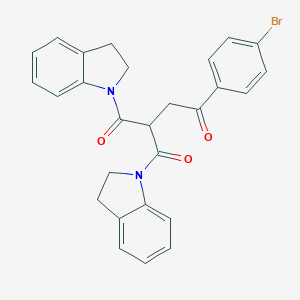![molecular formula C21H16ClN5O B292745 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292745.png)
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as CPT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPT is a cyclic peptide that contains five nitrogen atoms in its structure, which gives it unique properties that make it useful in a variety of research areas. In
作用機序
The mechanism of action of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is complex and not yet fully understood. However, studies have shown that 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase I, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one prevents cancer cells from replicating and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects:
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has several biochemical and physiological effects. Studies have shown that 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one can induce apoptosis, or programmed cell death, in cancer cells. 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been shown to have anti-inflammatory properties, making it potentially useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death and identifying potential targets for cancer treatment. However, there are also limitations to using 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in lab experiments. For example, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is a complex compound that can be difficult to synthesize, and it can also be expensive to obtain in large quantities.
将来の方向性
There are several future directions for research on 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. One area of research is to further explore the mechanisms of action of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one and identify potential targets for cancer treatment. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Finally, there is a need to conduct more extensive studies on the safety and efficacy of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in humans, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, or 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, is a heterocyclic compound that has significant potential for scientific research. Its potent anticancer activity, anti-inflammatory properties, and potential use in the treatment of neurodegenerative diseases make it a valuable compound for further study. While there are challenges associated with synthesizing and using 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in lab experiments, the potential benefits of this compound make it a promising area of research for the future.
合成法
The synthesis of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is a complex process that involves several steps. One of the most common methods for synthesizing 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is through a reaction between 4-chlorobenzaldehyde, 2,4,5-triphenyl-1H-imidazole, and methylamine. The resulting compound is then subjected to further reactions to produce 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Although the synthesis of 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one can be challenging, it has been successfully produced in large quantities, making it readily available for scientific research.
科学的研究の応用
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is in the field of cancer treatment. Studies have shown that 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has potent anticancer activity, particularly against breast, lung, and colon cancer cells. 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been studied for its potential use as an antimicrobial agent.
特性
分子式 |
C21H16ClN5O |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |
InChI |
InChI=1S/C21H16ClN5O/c1-12-16-11-17-19(24-20(16)27(26-12)15-5-3-2-4-6-15)23-18(25-21(17)28)13-7-9-14(22)10-8-13/h2-11,18,26H,1H3,(H,25,28) |
InChIキー |
GOBSFTFSHMZYTR-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
正規SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)


![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)